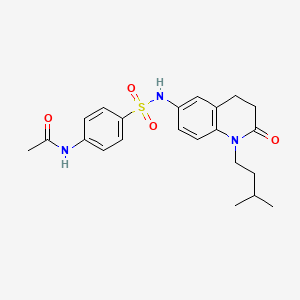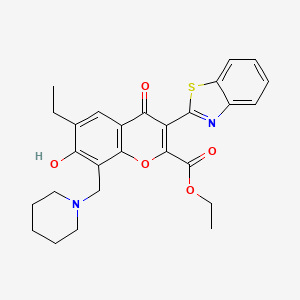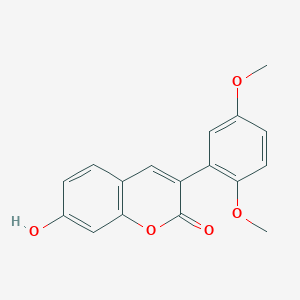
4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione, also known as DPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPI belongs to the class of isoindoline-1,3-dione derivatives, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Herbicide Development:
- HPPD Inhibitors: This compound has been explored as a scaffold for developing 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are significant in herbicide discovery for resistant weed control. A study demonstrated that certain hybrids of this compound showed promising HPPD inhibitory activity, with one variant being significantly more potent than known inhibitors (He et al., 2019). Another research effort found similar results with a novel pyrazole-quinazoline-2,4-dione hybrid based on this compound, displaying excellent potency against AtHPPD (He et al., 2020).
Corrosion Inhibition:
- Mild Steel Corrosion Inhibitors: The compound has been used in synthesizing aza-pseudopeptides to test their efficiency as corrosion inhibitors for mild steel in acidic environments. These compounds, including variants of the isoindoline-1,3-dione, have shown to be efficient corrosion inhibitors (Chadli et al., 2017).
Photophysical Properties and Sensing Applications:
- pH-Sensing Application: Research on pyrimidine-phthalimide derivatives based on isoindoline-1,3-dione showed that these compounds could be used as colorimetric pH sensors due to their ability to undergo dramatic color changes upon protonation at nitrogen atoms (Yan et al., 2017).
Synthesis of Aromatic Compounds:
- Synthesis of Spiro[indoline-3,4'-pyrazolo[3,4-e][1,4]thiazepine] Dione: An efficient one-pot synthesis method for spiro[indoline-3,4'-pyrazolo[3,4-e][1,4]thiazepine] dione derivatives was developed using the isoindoline-1,3-dione structure. This method offers novel heptacyclic spirooxindole derivatives (Chen & Shi, 2011).
Electroluminescent Materials for OLED Applications:
- Luminescent Complexes with Eu(III) Ion: New pyrazole substituted 1.3-diketones bearing fluorinated alkyl groups, including variants of isoindoline-1,3-dione, were explored as ligands for preparing luminescent complexes with Eu(III) ion. These complexes have potential applications in OLEDs (Taydakov et al., 2016).
Antimicrobial and Antiquorum-Sensing Activities:
- Antimicrobial and Antiquorum-Sensing Compounds: Isoindoline-1,3-diones have been synthesized and screened for their antimicrobial activity against various microorganisms. Some compounds exhibited significant antibacterial and antifungal activities, along with strong antiquorum-sensing activity (El-Gohary & Shaaban, 2015).
Catalysis and Synthesis Applications:
- Reusable Catalyst for Synthesis of 4H-Pyran Derivatives: 2-Aminoisoindoline-1,3-Dione-functionalized Fe3O4/Chloro-Silane core-shell nanoparticles were used as a reusable catalyst in the synthesis of 4H-pyran derivatives. This method offers environmental friendliness and excellent yields (Shabani et al., 2021).
Herbicidal Activity of Pyrazole Benzophenone Derivatives:
- Derivatives as HPPD Inhibitors: Pyrazole benzophenone derivatives, including those using isoindoline-1,3-dione, have been synthesized and evaluated for their herbicidal activity. Some derivatives exhibited potent herbicidal activity, with a potential application in weed control (Fu et al., 2017).
Mecanismo De Acción
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate thedopamine receptor D3 , suggesting a potential application as antipsychotic agents .
Mode of Action
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been associated with the modulation of the dopamine receptor d3 , which plays a crucial role in several neurological pathways.
Pharmacokinetics
These compounds were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives have shown potential in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Action Environment
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Propiedades
IUPAC Name |
4,5-dimethoxy-2-(1H-pyrazol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-19-8-4-3-7-10(11(8)20-2)13(18)16(12(7)17)9-5-6-14-15-9/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODOSTUOPZAZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)
![ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3009235.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)
![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)
![1-(butan-2-yl)-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3009246.png)
![2-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B3009247.png)
![N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3009248.png)
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)


